

# Biological activity of 3,3-Dimethylindolin-2-one scaffold

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,3-Dimethylindolin-2-one

Cat. No.: B045635

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## Anticancer Activity

Derivatives of the indolin-2-one scaffold are most renowned for their potent anticancer activities, which are often mediated through the inhibition of various protein kinases crucial for tumor growth, proliferation, and angiogenesis.[\[1\]](#)[\[2\]](#)

## Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases.[\[1\]](#) Compounds based on this scaffold have been developed as inhibitors for targets including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora kinases, and c-Src.[\[2\]](#)[\[3\]](#)[\[4\]](#) For instance, a series of (E)-3-benzylideneindolin-2-one derivatives were designed as allosteric inhibitors of Aurora A kinase, with some compounds showing potent inhibitory activity.[\[5\]](#) Similarly, other derivatives have been identified as c-KIT kinase inhibitors and c-Src inhibitors.[\[3\]](#)[\[6\]](#)

A novel 3-alkenylindol-2-one derivative was found to selectively inhibit the growth of acute myeloid leukemia (AML) by downregulating MYC and multiple protein arginine methyltransferases (PRMTs), highlighting a dual-mechanism approach to cancer therapy.[\[7\]](#)

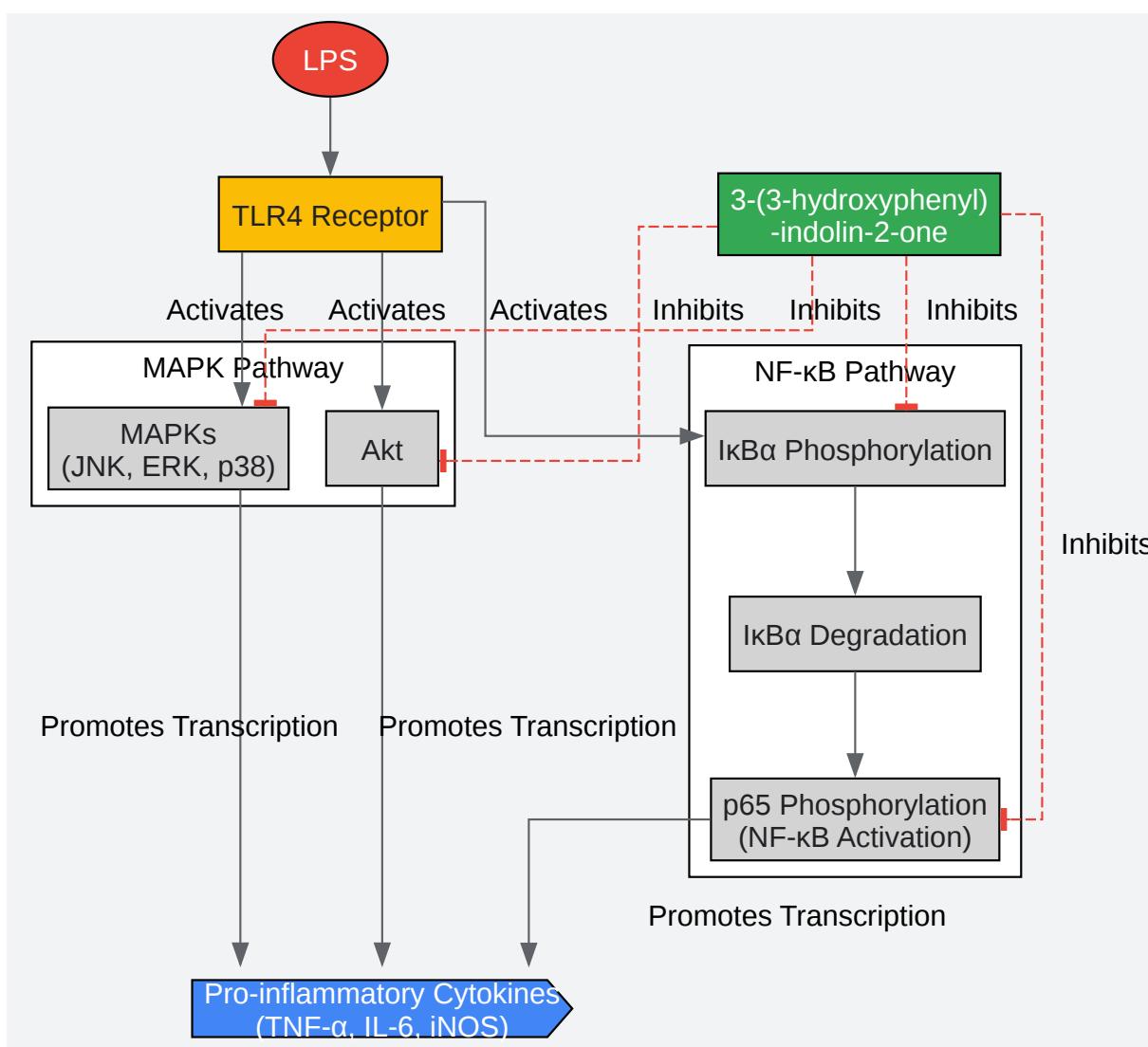
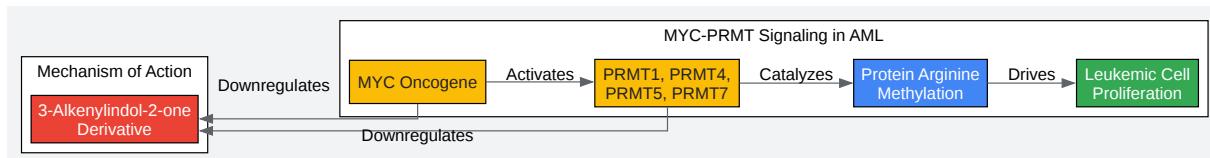
## Quantitative Data: Anticancer Activity

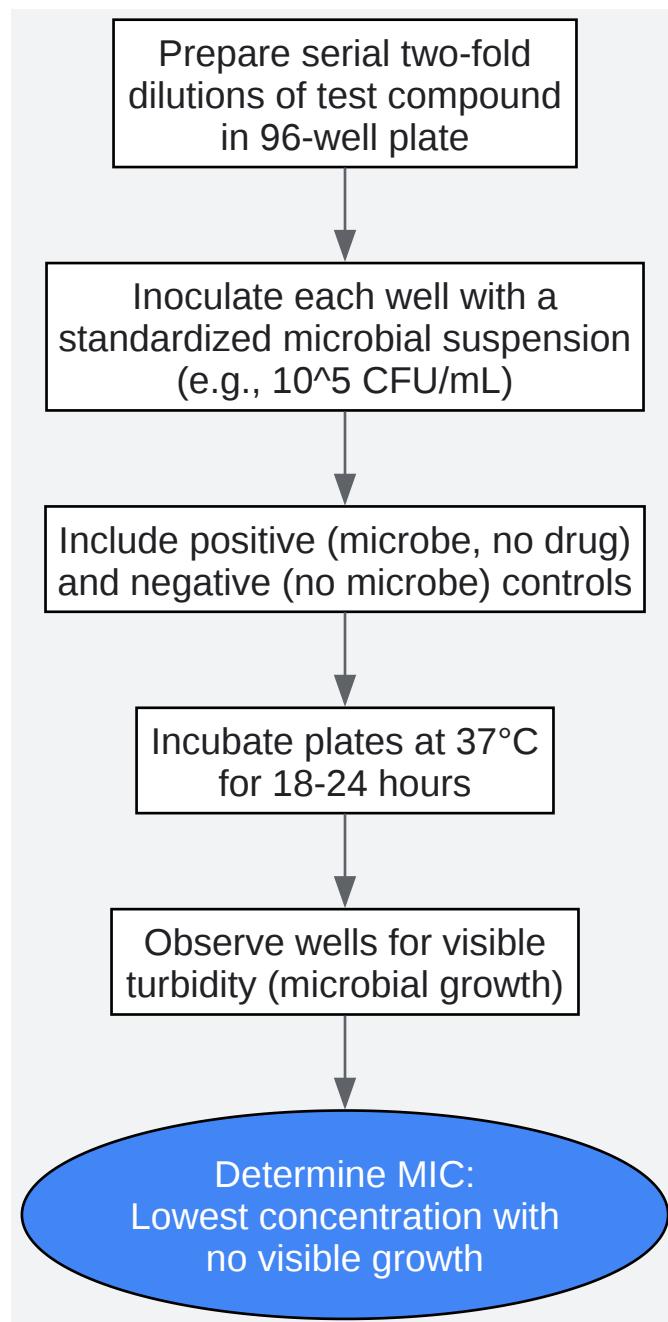
The cytotoxic and kinase inhibitory activities of various **3,3-dimethylindolin-2-one** derivatives are summarized below.

| Compound ID | Target/Cell Line         | Activity Type | Value           | Citation |
|-------------|--------------------------|---------------|-----------------|----------|
| 5h          | HT-29 (Colon Cancer)     | IC50          | 0.016 μmol/L    | [8]      |
| 5h          | H460 (Lung Cancer)       | IC50          | 0.0037 μmol/L   | [8]      |
| AK34        | Aurora A Kinase          | IC50          | 1.68 μM         | [5]      |
| AK34        | Aurora A Kinase          | KD            | 216 nM          | [5]      |
| IVc         | Breast Cancer Cell Panel | IC50          | 1.47 μM         | [6][9]   |
| VIc         | Colon Cancer Cell Panel  | IC50          | 1.40 μM         | [6][9]   |
| 6n          | MCF-7 (Breast Cancer)    | IC50          | 1.04 μM         | [10]     |
| Compound 20 | HepG2 (Liver Cancer)     | IC50          | 3.08 μM         | [11]     |
| Compound 9  | HepG2 (Liver Cancer)     | IC50          | 2.53 μM         | [11]     |
| Compound 12 | DHFR                     | IC50          | 40.71 ± 1.86 nM | [12]     |

## Signaling Pathway Visualization

The MYC-PRMT pathway is a critical driver in acute myeloid leukemia (AML). Certain 3-alkenylindol-2-one derivatives exert their anti-leukemic effects by concurrently targeting MYC and multiple PRMTs, thus inhibiting tumor proliferation and enhancing antitumor immunity.[7]





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